4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide
CAS No.: 1374509-52-0
Cat. No.: VC2565198
Molecular Formula: C12H10N6S
Molecular Weight: 270.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1374509-52-0 |
|---|---|
| Molecular Formula | C12H10N6S |
| Molecular Weight | 270.32 g/mol |
| IUPAC Name | 4-amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide |
| Standard InChI | InChI=1S/C12H10N6S/c13-10-9(11(14)19)16-17-12-8(6-15-18(10)12)7-4-2-1-3-5-7/h1-6H,13H2,(H2,14,19) |
| Standard InChI Key | VYLWGFMJXQSBEB-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N |
| Canonical SMILES | C1=CC=C(C=C1)C2=C3N=NC(=C(N3N=C2)N)C(=S)N |
Introduction
Chemical Structure and Properties
The compound 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide possesses a complex heterocyclic structure with a pyrazolo[5,1-c] triazine core. This core is functionalized with three key substituents: an amino group at position 4, a phenyl group at position 8, and a carbothioamide group at position 3. The specific arrangement of these functional groups creates a unique molecular architecture with distinct chemical and potential biological properties.
The molecular structure can be represented by several standardized chemical notations as detailed in the table below:
This compound features six nitrogen atoms distributed across its heterocyclic system, contributing to its potential for hydrogen bonding and interactions with biological targets. The presence of a thioamide group (C(=S)N) also introduces interesting possibilities for coordination chemistry and biological activity .
Physical and Chemical Characteristics
4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide is characterized by its complex ring system that includes fused pyrazole and triazine rings. The pyrazolo[5,1-c] triazine scaffold serves as the core structure, with the amino, phenyl, and carbothioamide groups providing distinct chemical functionality. This arrangement contributes to the compound's potential reactivity and biological activity profiles.
The phenyl group at position 8 likely confers some degree of lipophilicity to the molecule, which may influence its pharmacokinetic properties should it be developed for medicinal applications. The amino group at position 4 and the carbothioamide moiety at position 3 provide hydrogen bond donor and acceptor sites, potentially enhancing the compound's ability to interact with biological targets.
Synthesis and Chemical Reactions
The synthesis of pyrazolo[5,1-c] triazine derivatives, including 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide, typically involves specific reaction pathways under controlled conditions. One documented synthetic approach involves the reaction of cyanothioacetamide with pyrazole-3(5)-diazonium chlorides, which yields pyrazolo[5,1-c] triazine-3-carbothioamides .
This synthetic route represents an important pathway for creating compounds in this class:
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Formation of pyrazole-3(5)-diazonium chlorides from appropriate pyrazole precursors
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Reaction of these diazonium intermediates with cyanothioacetamide
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Formation of the pyrazolo[5,1-c] triazine-3-carbothioamide scaffold
Chemical Transformations
Compounds in the pyrazolo[5,1-c] triazine-3-carbothioamide class can undergo various chemical transformations, demonstrating their versatility as synthetic intermediates. Notable reactions include:
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Oxidation with hydrogen peroxide (H₂O₂), which can proceed in two different directions depending on reaction conditions:
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Hantzsch-type reactions with α-bromo ketones, leading to the formation of 3-(thiazol-2-yl)pyrazolo[5,1-c] triazines
These reactions highlight the synthetic utility of the carbothioamide functionality, which serves as a versatile handle for further structural elaboration. The ability to selectively transform this group under different conditions provides opportunities for developing diverse chemical libraries based on the pyrazolo[5,1-c] triazine scaffold .
Reaction Conditions and Considerations
The successful synthesis of 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide and related derivatives typically requires careful control of reaction parameters. These include:
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Temperature management throughout the reaction sequence
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pH control during diazonium salt formation and coupling
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Selection of appropriate solvents to ensure solubility of intermediates
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Reaction time optimization to maximize yield and minimize side products
The precise reaction conditions needed for optimal synthesis would typically be determined through systematic investigation of these parameters, with adjustments made based on the specific substituents present on the starting materials.
Research Context and Related Compounds
4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide belongs to a broader family of heterocyclic compounds that have been the subject of research interest. Related compounds include:
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Other pyrazolo[5,1-c] triazine derivatives with different substituents
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Pyrazolo[4,3-e]tetrazolo[1,5-b] triazine sulfonamides, which have been investigated for anticancer activity
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Various pyrazole-containing heterocycles with medicinal properties
Research on these related compounds provides a valuable context for understanding the potential properties and applications of 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide. The structural similarities suggest that findings from studies on related compounds may offer insights into the properties of this specific molecule .
Comparative Analysis
A comparative analysis of 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide with structurally related compounds would be valuable for predicting its properties and potential applications. Such comparisons would ideally consider:
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Structural variations and their impact on physical properties
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Differences in chemical reactivity based on substituent patterns
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Variations in biological activity profiles across structurally related compounds
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Stability and solubility characteristics that might influence formulation and delivery methods
This type of systematic comparison would help position 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide within the broader landscape of heterocyclic compounds with similar structural features.
Analytical Methods and Characterization
The characterization of 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide typically involves a range of analytical techniques to confirm its identity, purity, and structural features.
Spectroscopic Analysis
Several spectroscopic methods are commonly employed to characterize compounds of this type:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the phenyl protons, amino protons, and any protons on the heterocyclic ring system
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¹³C NMR would provide information about the carbon framework, including the carbothioamide carbon
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Mass Spectrometry:
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Would confirm the molecular weight (expected at approximately 270.32 g/mol)
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Fragmentation patterns could provide additional structural confirmation
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Infrared (IR) Spectroscopy:
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Would show characteristic absorptions for the amino group, C=S bond, and aromatic features
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UV-Visible Spectroscopy:
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Would provide information about the chromophoric system, which is extensive in this conjugated heterocyclic structure
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Crystallographic Analysis
X-ray crystallography, if applicable, would provide definitive confirmation of the three-dimensional structure of 4-Amino-8-phenylpyrazolo[5,1-c] triazine-3-carbothioamide, including bond lengths, angles, and the spatial arrangement of functional groups. This information would be particularly valuable for understanding potential binding interactions with biological targets.
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